molecular formula C23H19ClN2O5 B11632853 propyl 2-chloro-5-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate

propyl 2-chloro-5-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate

Cat. No.: B11632853
M. Wt: 438.9 g/mol
InChI Key: OSKOAUMNVOZBGK-LFIBNONCSA-N
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Description

PROPYL 2-CHLORO-5-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a furan ring, and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-CHLORO-5-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic acid, hydrochloric acid, and various organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-CHLORO-5-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitrile group can yield primary amines .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biology, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound could be used as a lead compound for the development of new drugs. Its unique structure may allow it to interact with specific biological targets, leading to the development of novel therapeutics .

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of PROPYL 2-CHLORO-5-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters, furan derivatives, and pyridine derivatives. Examples include methyl 2-chloro-5-(5-{[(3E)-5-cyano-1,4-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyridin-3-ylidene]methyl}furan-2-yl)benzoate and ethyl 2-chloro-5-(5-{[(3E)-5-cyano-1,4-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyridin-3-ylidene]methyl}furan-2-yl)benzoate.

Uniqueness

The uniqueness of PROPYL 2-CHLORO-5-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C23H19ClN2O5

Molecular Weight

438.9 g/mol

IUPAC Name

propyl 2-chloro-5-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C23H19ClN2O5/c1-4-9-30-23(29)17-10-14(5-7-19(17)24)20-8-6-15(31-20)11-16-13(2)18(12-25)22(28)26(3)21(16)27/h5-8,10-11H,4,9H2,1-3H3/b16-11+

InChI Key

OSKOAUMNVOZBGK-LFIBNONCSA-N

Isomeric SMILES

CCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C/3\C(=C(C(=O)N(C3=O)C)C#N)C)Cl

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=C(C(=O)N(C3=O)C)C#N)C)Cl

Origin of Product

United States

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